molecular formula C11H12N2O2 B1310985 ethyl 2-methyl-2H-indazole-3-carboxylate CAS No. 405275-87-8

ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No. B1310985
M. Wt: 204.22 g/mol
InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Other synthetic strategies for indazole derivatives involve the oxidation of carbaldehyde derivatives to carboxylic acid derivatives .


Molecular Structure Analysis

The molecular formula of ethyl 2-methyl-2H-indazole-3-carboxylate is C11H12N2O2 . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomerism . For instance, the oxidation of carbaldehyde derivatives to carboxylic acid derivatives has been reported .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.22 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 245 .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2H-indazole derivatives have been designed as antimicrobial and anti-inflammatory dual agents . They were tested against selected intestinal and vaginal pathogens, including protozoa, bacteria, and yeasts .
  • Methods of Application: The derivatives were synthesized and tested against various pathogens .
  • Results: The synthesized compounds showed antiprotozoal activity and, in most cases, were more potent than the reference drug metronidazole . Two 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

C–H Functionalization of 2H-indazoles

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
  • Methods of Application: This involves the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
  • Results: This method has been used to access diverse 2H-indazole derivatives .

Synthesis of Synthetic Cannabinoids

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain 2H-indazole derivatives, such as MDMB-INACA, are used as precursors in the synthesis of various synthetic cannabinoids .
  • Methods of Application: These compounds are synthesized and used for research and forensic applications .
  • Results: This application is primarily used in the field of research and forensic science .

Antimicrobial Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2H-indazole derivatives have been studied for their antimicrobial activities . They have been tested against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
  • Methods of Application: The derivatives were synthesized and tested against various bacterial cultures .
  • Results: The majority of the compounds had moderate-to-high activity against the test cultures . One particular derivative, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole, was found to have high antistaphylococcal activity .

Synthesis of 1H- and 2H-indazoles

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Methods of Application: This involves the synthesis of 1H- and 2H-indazoles using various strategies .
  • Results: This method has been used to access diverse 1H- and 2H-indazole derivatives .

Late-stage Functionalization of 2H-indazoles

  • Scientific Field: Organic & Biomolecular Chemistry
  • Application Summary: The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .
  • Methods of Application: This involves the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .
  • Results: This method has been used to access diverse 2H-indazole derivatives .

Future Directions

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .

properties

IUPAC Name

ethyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAWGDDLJAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427631
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-2H-indazole-3-carboxylate

CAS RN

405275-87-8
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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